molecular formula C17H21N3O3S B1436723 4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol CAS No. 509102-00-5

4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol

Cat. No. B1436723
M. Wt: 347.4 g/mol
InChI Key: RGGFUBMUOVFZEF-CQPAABLISA-N
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Description

The compound appears to contain a benzene ring with three hydroxyl groups, making it a type of trihydroxybenzene or benzenetriol . It also seems to have a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen, and an imine group, which is a functional group containing a carbon-nitrogen double bond.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, trihydroxybenzenes can be synthesized through the hydroxylation of benzene . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones and thioamides .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzene ring. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s physical properties .


Chemical Reactions Analysis

Benzene rings can undergo electrophilic aromatic substitution reactions, while the imine group can participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

Trihydroxybenzenes are generally white solids with modest solubility in water . The presence of the hydroxyl groups can increase the compound’s polarity and solubility in polar solvents.

Scientific Research Applications

Structural and Theoretical Studies

  • X-ray and DFT Studies : A study by Temel et al. (2017) investigated the structure of a novel Schiff base compound using X-ray, UV–vis., and FT-IR spectroscopic techniques alongside DFT methods. This research highlights the importance of structural and theoretical studies in understanding the properties of similar complex molecules (Ersin Temel et al., 2017).

Catalytic Activities

  • Catalytic Oxidation and Transfer Hydrogenation : Saleem et al. (2013) explored the catalytic properties of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, demonstrating their efficiency in alcohol oxidation and ketone hydrogenation. This suggests potential catalytic applications for structurally similar compounds (Fariha Saleem et al., 2013).

Antiproliferative and Antilipolytic Activities

  • Antiproliferative and Antilipolytic Activities : A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives were synthesized and evaluated for their antiproliferative activity against colorectal cells and inhibition of pancreatic lipase. This suggests a potential for drug discovery in related compounds with similar structures (M. Shkoor et al., 2021).

Electrochemical and Optical Properties

  • Electrochemical and Optical Properties : Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit and studied its electrochemical and optical properties, indicating the relevance of such compounds in materials science for potential electronic and photonic applications (Ali Can Ozelcaglayan et al., 2012).

Future Directions

The potential applications of a compound depend on its properties. Trihydroxybenzenes, for instance, are classified as polyphenols and have been studied for their antioxidant properties . Thiazoles and imines are common structures in pharmaceutical compounds and could have potential biological activities .

properties

IUPAC Name

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGFUBMUOVFZEF-CQPAABLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 2
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 3
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 4
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 5
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol
Reactant of Route 6
4-((E)-(((E)-2-(Cyclohexylimino)-4-methylthiazol-3(2h)-yl)imino)methyl)benzene-1,2,3-triol

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